molecular formula C28H28Z B1588597 Tetrabenzylzirconium CAS No. 24356-01-2

Tetrabenzylzirconium

Cat. No. B1588597
CAS RN: 24356-01-2
M. Wt: 455.7 g/mol
InChI Key: QSLMQGXOMLSFAW-UHFFFAOYSA-N
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Description

Tetrabenzylzirconium (TBBz) is a synthetic organometallic compound composed of four benzyl groups and one zirconium atom. It is one of the most widely studied organometallic compounds due to its unique properties and potential applications in a variety of fields. TBBz has been extensively studied for its synthesis methods, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

(C6H5CH2)4Zr(C_6H_5CH_2)_4Zr(C6​H5​CH2​)4​Zr

, is a versatile organometallic compound used in various scientific research applications. Below is a comprehensive analysis of six unique applications of TBZ, each with a detailed section and heading.

Zirconium-Based Metal-Organic Frameworks (Zr-MOFs)

TBZ: is a precursor in the synthesis of Zr-MOFs . These frameworks are highly valued for their thermal, chemical, and hydrolytic stability. Zr-MOFs have a vast range of applications, including gas storage and separation, heterogeneous catalysis, and chemical sensing. The design and synthesis of functional Zr-MOFs using TBZ allow for tailored materials that meet specific industrial and environmental needs.

Water Adsorption and Purification

TBZ: -derived materials, such as Zr-MOFs, exhibit excellent water adsorption capabilities . This property is exploited in water purification systems to remove impurities and contaminants. The high surface area and porosity of these materials, coupled with their stability, make them suitable for use in water treatment facilities and portable purification devices.

properties

IUPAC Name

methanidylbenzene;zirconium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C7H7.Zr/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLMQGXOMLSFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabenzylzirconium

CAS RN

24356-01-2
Record name Tetrabenzylzirconium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
Tetrabenzylzirconium
Reactant of Route 4
Tetrabenzylzirconium
Reactant of Route 5
Tetrabenzylzirconium
Reactant of Route 6
Tetrabenzylzirconium

Q & A

Q1: What is the molecular structure of tetrabenzylzirconium and what unique features does it possess?

A1: Tetrabenzylzirconium (Zr(CH2C6H5)4) exhibits a distorted tetrahedral geometry around the central zirconium atom. [, ] This distortion is attributed to interactions between the aromatic rings of the benzyl ligands and the zirconium atom. [] Interestingly, the Zr–CH2–Cipso bond angles in tetrabenzylzirconium are flexible and can vary significantly, as observed in different crystallographic modifications. [, ] This flexibility suggests potential for η2-bonding of the benzyl ligands. []

Q2: How does the structure of tetrabenzylzirconium influence its reactivity and applications?

A2: The labile nature of the benzyl ligands in tetrabenzylzirconium makes it a useful precursor for synthesizing various zirconium complexes. [, , , ] Upon reaction with protic reagents like alcohols or phenols, benzyl groups are readily replaced, allowing for the introduction of different ligands. [, ] This reactivity is exploited in the synthesis of zirconium catalysts for olefin polymerization. [, , , , ]

Q3: Can tetrabenzylzirconium be used directly as a catalyst for olefin polymerization?

A3: While tetrabenzylzirconium itself doesn't efficiently initiate olefin polymerization, it becomes catalytically active upon activation with a cocatalyst. [, , , ] Common cocatalysts include methylaluminoxane (MAO) [] and tris(pentafluorophenyl)borane (B(C6F5)3). [, , , ]

Q4: What is the role of the cocatalyst in tetrabenzylzirconium-catalyzed polymerization?

A4: Cocatalysts play a crucial role in generating the active catalytic species from tetrabenzylzirconium. [, , ] For instance, MAO is believed to alkylate the zirconium center, forming a cationic zirconium alkyl species that initiates polymerization. [] Similarly, B(C6F5)3 abstracts a benzyl ligand, generating a highly Lewis acidic zirconium cation capable of coordinating and activating olefins. [, , , ]

Q5: What types of polymers can be synthesized using tetrabenzylzirconium-based catalysts?

A5: Tetrabenzylzirconium, when activated appropriately, catalyzes the polymerization of various olefins. [, , , , , , ] It has been successfully employed for the synthesis of polyethylene, [] polypropylene, [, , ] polystyrene, [, ] and even copolymers of ethylene and propylene. []

Q6: Does the polymerization mechanism change with different monomers or reaction conditions?

A6: The polymerization mechanism can indeed be influenced by the monomer and reaction conditions. [] Studies with styrene polymerization using tetrabenzylzirconium/triethylaluminium systems highlight this variability. [, ] Depending on the solvent and the styrene derivative used, the polymerization can proceed via coordinated anionic, radical, or cationic mechanisms. []

Q7: How does the presence of electron-withdrawing groups on the benzyl ligands affect the catalytic activity of tetrabenzylzirconium complexes?

A8: Introducing electron-withdrawing groups on the benzyl ligands has been shown to increase the catalyst's activity in olefin polymerization. [] This enhancement is attributed to the increased electrophilicity of the zirconium center upon incorporating electron-withdrawing substituents. []

Q8: What is the role of steric bulk in tetrabenzylzirconium complexes used for polymerization?

A9: Steric bulk around the zirconium center plays a crucial role in controlling the molecular weight and tacticity of the polymers produced. [, , ] Bulky ligands can hinder monomer approach and insertion, impacting both the polymerization rate and the microstructure of the resulting polymer chain. [, ]

Q9: Can tetrabenzylzirconium be immobilized on a support material for polymerization?

A10: Yes, tetrabenzylzirconium can be supported on materials like alumina or silica, creating heterogeneous catalysts for olefin polymerization. [, ] The activity of these supported catalysts is influenced by the hydroxyl group concentration on the support surface, impacting the nature of the zirconium species formed. []

Q10: How does the presence of hydrogen affect the polymerization activity of tetrabenzylzirconium-based catalysts?

A12: Hydrogen acts as a chain transfer agent in olefin polymerization. [] Its presence during polymerization with tetrabenzylzirconium catalysts reduces both the polymerization rate and the molecular weight of the resulting polymers. [] This effect is attributed to the formation of zirconium hydride species, which are less active in monomer enchainment. []

Q11: Have any computational studies been conducted on tetrabenzylzirconium and its derivatives?

A13: Yes, computational methods, particularly density functional theory (DFT) calculations, have been employed to understand the structural features and reactivity of tetrabenzylzirconium. [] DFT calculations have been used to investigate the energy barriers associated with Zr–CH2–Cipso bond angle distortions, providing insights into the flexibility of benzyl ligand coordination. []

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